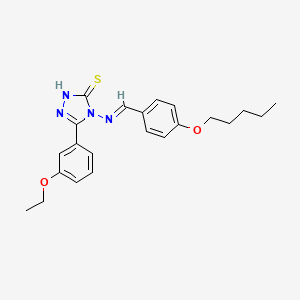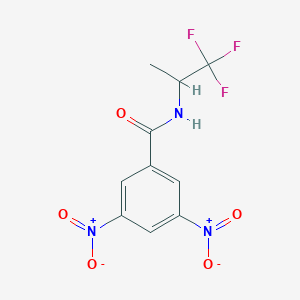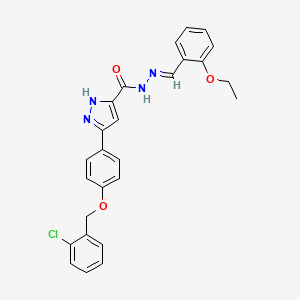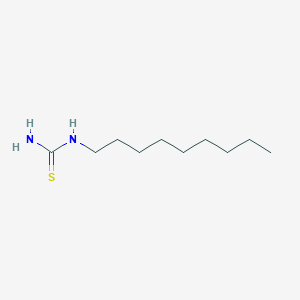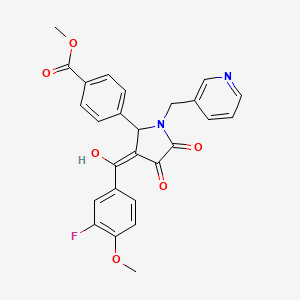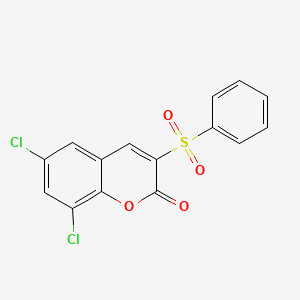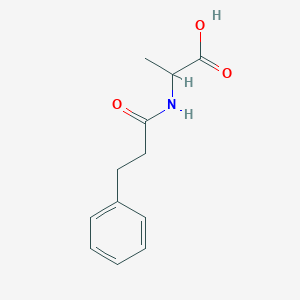
7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン誘導体のクラスに属する合成化合物です。この化合物は、クロロベンジル基、メチル基、およびプロピルアミノ基がプリン環に結合した独自の構造を特徴としています。それは、その潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で関心を集めてきました。
準備方法
合成ルートと反応条件
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、プリン誘導体を2-クロロベンジルクロリドでアルキル化する方法です。反応は、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます。
工業生産方法
この化合物の工業生産は、同様の合成ルートを大規模に行う場合があります。連続フロー反応器の使用と最適化された反応条件は、最終生成物の収率と純度を高めることができます。さらに、再結晶化やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で取得します。
化学反応の分析
反応の種類
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 求核置換反応は、クロロベンジル基で起こり、アミンやチオールなどの求核剤が塩素原子を置換します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: エタノール中のアンモニアまたは第一級アミン。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたプリン誘導体の生成。
科学研究での応用
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
7-(2-chlorobenzyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的との相互作用を伴います。それは、特定の酵素または受容体の阻害剤として作用し、生化学的経路を調節する可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
クロロベンゼン: 塩素置換基を持つ単純な芳香族化合物。
ベンジルクロリド: ベンジル基と塩素原子を持つ有機化合物。
キナゾリン誘導体: 類似のプリン様構造を持つが、置換基が異なる化合物。
独自性
7-(2-クロロベンジル)-3-メチル-8-(プロピルアミノ)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、官能基の特定の組み合わせとその潜在的な生物活性のためにユニークです。その構造は、さまざまな化学修飾を可能にするため、さまざまな研究用途向けの汎用性の高い化合物です。
特性
分子式 |
C16H18ClN5O2 |
|---|---|
分子量 |
347.80 g/mol |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C16H18ClN5O2/c1-3-8-18-15-19-13-12(14(23)20-16(24)21(13)2)22(15)9-10-6-4-5-7-11(10)17/h4-7H,3,8-9H2,1-2H3,(H,18,19)(H,20,23,24) |
InChIキー |
APDLVNOYTXGXPG-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

